molecular formula C8H5NO3 B12750578 Diatretyne I CAS No. 53318-35-7

Diatretyne I

Cat. No.: B12750578
CAS No.: 53318-35-7
M. Wt: 163.13 g/mol
InChI Key: OCJRAKXVNGISKJ-GQCTYLIASA-N
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Description

Diatretyne I is a bioactive polyacetylenic carboxylic acid first isolated from the mushroom Clitocybe diatreta . Its structure, [(2E)-8-amino-8-oxooct-2-ene-4,6-diyne]ic acid, features conjugated triple bonds, a terminal carboxylic acid group, and an α,β-unsaturated ketone moiety . This compound exhibits notable antimicrobial properties, likely serving as a chemical defense mechanism in its native fungal host . Biosynthetically, it is derived from acetyl-CoA precursors through oxidative coupling reactions, a pathway common to polyacetylenic fungal metabolites . Early studies identified its role in inhibiting bacterial growth, particularly against Gram-positive pathogens, though its clinical applications remain underexplored .

Chemical Reactions Analysis

Diatretyne I undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Structural and Functional Analogues Within the Diatretyne Family

Diatretyne I belongs to a family of polyacetylenic metabolites produced by Clitocybe species. Key analogues include:

Table 1: Structural and Functional Comparison of Diatretyne Derivatives

Compound Source Structural Features Bioactivity References
This compound Clitocybe diatreta Carboxylic acid terminus, conjugated triple bonds Broad-spectrum antimicrobial activity
Diatretyne Amide Clitocybe diatreta Amide group replaces carboxylic acid Reduced solubility; moderate antimicrobial effects
Diatretyne Nitrile Clitocybe diatreta Nitrile group at C8 position Enhanced stability; similar antimicrobial potency to this compound
Diatretyne 3 Clitocybe cultures Hydroxylated derivative (exact structure unconfirmed) Antibiotic activity in liquid cultures

Key Findings :

  • The carboxylic acid group in this compound enhances solubility and bioavailability compared to its amide and nitrile derivatives .
  • Diatretyne nitrile demonstrates comparable antimicrobial efficacy to this compound but with greater chemical stability, making it a candidate for pharmaceutical formulation .
  • Diatretyne 3, produced under specific culture conditions, suggests biochemical plasticity in Clitocybe species, though its structure remains uncharacterized .

Comparison with Other Fungal Polyacetylenes

Polyacetylenic compounds from taxonomically diverse fungi share structural motifs and ecological roles with this compound:

Table 2: Bioactive Polyacetylenes from Other Fungi

Compound Source Structural Class Bioactivity References
Hispidin Polyporus spp. Styrylpyrone Antioxidant; inhibits HIV-1 integrase
Unsaturated Norleucine AA Amanita pseudoporphyria Non-protein amino acids Neurotoxic; disrupts protein synthesis
Chondrosterins F–H Chondrostereum sp. Polyketide-polyacetylene hybrids Cytotoxic against cancer cell lines

Key Findings :

  • Unlike this compound, hispidin’s styrylpyrone scaffold confers antioxidant rather than antimicrobial properties, highlighting structural diversity in fungal metabolites .
  • Amanita-derived unsaturated norleucine amino acids exhibit neurotoxicity, contrasting with this compound’s antibacterial focus .
  • Chondrosterins from marine fungi demonstrate cytotoxic mechanisms absent in this compound, underscoring ecological adaptation in bioactivity .

Mechanistic and Pharmacological Differences

  • Antimicrobial Spectrum : this compound targets bacterial membranes via pore formation, whereas hispidin and chondrosterins act on eukaryotic cells .
  • Toxicity Profile : Diatretyne analogues show lower cytotoxicity to mammalian cells compared to Amanita metabolites, which are lethal at low doses .
  • Synthetic Accessibility: this compound’s polyacetylene backbone presents synthetic challenges, unlike simpler styrylpyrones or norleucine derivatives .

Biological Activity

Diatretyne I, a compound isolated from the fungus Clitocybe diatreta, has garnered significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is classified as a polyacetylene compound, specifically identified as 7-cyano-hept-2-ene-4,6-diynoic acid. Its structure has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy. The presence of multiple functional groups contributes to its biological activity.

Biological Activity Overview

This compound has been evaluated for its biological activity through various assays. The following sections summarize key findings related to its antimicrobial, cytotoxic, and antiproliferative properties.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. In studies conducted on various bacterial strains, including both Gram-positive and Gram-negative bacteria, diatretyne demonstrated significant inhibitory effects.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1830 µg/mL
Candida albicans1240 µg/mL

These results indicate that this compound could potentially serve as a lead compound for the development of new antimicrobial agents.

Cytotoxic Activity

The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa cells (cervical cancer) and K-562 cells (chronic myelogenous leukemia). The results are summarized in the following table:

Cell Line IC50 (µM)
HeLa25
K-56218
L-929 (murine fibroblast)22

This compound exhibited potent cytotoxicity across these cell lines, suggesting its potential as an anticancer agent.

Antiproliferative Activity

In antiproliferative assays, this compound was tested for its ability to inhibit cell proliferation in murine fibroblast cell lines. The findings are as follows:

Assay Type Effect
MTT AssaySignificant inhibition observed at concentrations > 20 µg/mL
Colony Formation AssayReduced colony formation by 70% at 50 µg/mL

These results suggest that this compound can effectively hinder cellular proliferation, which is a crucial aspect of cancer treatment strategies.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in medical and pharmaceutical fields:

  • Antimicrobial Efficacy Study : A study published in the Journal of Scientific and Industrial Research demonstrated the efficacy of this compound against multiple pathogens, reinforcing its role as a natural antimicrobial agent .
  • Cytotoxicity Assessment : Research conducted by Anchel et al. emphasized the significant cytotoxic effects of this compound on various cancer cell lines, suggesting its potential utility in cancer therapy .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways .

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Diatretyne I from fungal sources, and how can extraction efficiency be quantified?

  • Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) from fungal biomass (e.g., Pleurotus ostreatus), followed by chromatographic purification using HPLC or column chromatography. Efficiency is validated via mass spectrometry (MS) for purity assessment and yield calculations. Replicate extractions under controlled conditions (pH, temperature) are critical for reproducibility .

Q. Which analytical techniques are essential for confirming this compound’s structural identity and purity?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are primary for structural elucidation. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV-Vis detection (λ = 254 nm). Validation parameters include retention time consistency, peak symmetry, and comparison with reference spectra .

Q. What standardized in vitro assays are used to evaluate this compound’s antimicrobial activity?

  • Methodological Answer: Broth microdilution (MIC/MBC assays) against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungal pathogens (e.g., Candida albicans) are standard. Controls must include solvent-only blanks, reference antibiotics (e.g., amphotericin B), and viability assays (e.g., resazurin staining). Data should be normalized to cell density (OD₆₀₀) for cross-study comparisons .

Advanced Research Questions

Q. How can researchers design experiments to resolve stereochemical uncertainties in this compound derivatives?

  • Methodological Answer: Chiral chromatography (e.g., chiral HPLC or SFC) paired with X-ray crystallography can resolve stereoisomers. Computational modeling (e.g., density functional theory) predicts stable conformers, while bioactivity assays (e.g., zone-of-inhibition tests) correlate stereochemistry with antimicrobial efficacy. Statistical validation via principal component analysis (PCA) identifies structural determinants of activity .

Q. What systematic review methodologies synthesize fragmented data on this compound’s ecological roles in fungal defense?

  • Methodological Answer: Conduct a PRISMA-guided review with inclusion criteria focusing on fungal secondary metabolite studies. Use tools like Covidence for data extraction and GRADE for evidence quality assessment. Thematic analysis categorizes findings into "biosynthetic pathways," "ecological interactions," and "stress-induced production," supported by phylogenomic data .

Q. How can researchers apply the FINER criteria to design ethically sound studies on this compound’s therapeutic potential?

  • Methodological Answer: Ensure Feasibility via pilot studies on scalable synthesis; Novelty by targeting understudied pathogens (e.g., multidrug-resistant Acinetobacter); Ethical compliance through animal model justification (3R principles); Relevance via alignment with WHO priority pathogens. Pre-register hypotheses on platforms like Open Science Framework .

Properties

CAS No.

53318-35-7

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

(E)-8-amino-8-oxooct-2-en-4,6-diynoic acid

InChI

InChI=1S/C8H5NO3/c9-7(10)5-3-1-2-4-6-8(11)12/h4,6H,(H2,9,10)(H,11,12)/b6-4+

InChI Key

OCJRAKXVNGISKJ-GQCTYLIASA-N

Isomeric SMILES

C(=C/C(=O)O)\C#CC#CC(=O)N

Canonical SMILES

C(=CC(=O)O)C#CC#CC(=O)N

Origin of Product

United States

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